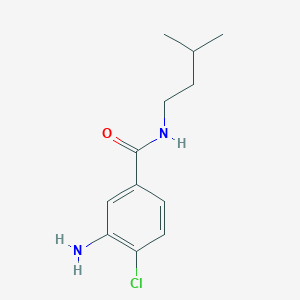
3-amino-4-chloro-N-(3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-chloro-N-(3-methylbutyl)benzamide: is an organic compound with the molecular formula C12H17ClN2O It is a benzamide derivative characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and an isopentyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-amino-4-chloro-N-(3-methylbutyl)benzamide typically involves the following steps:
-
Nitration and Reduction:
- The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the third position, forming 3-nitro-4-chlorobenzoic acid.
- The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-amino-4-chlorobenzoic acid.
-
Amidation:
- The 3-amino-4-chlorobenzoic acid is then reacted with isopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
- The amino group in 3-amino-4-chloro-N-(3-methylbutyl)benzamide can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
- Reduction reactions can further modify the functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions:
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Acylated or alkylated derivatives.
- Oxidized products such as nitroso or nitro compounds.
- Reduced amine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 3-amino-4-chloro-N-(3-methylbutyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets. The isopentyl group may enhance its lipophilicity, aiding in its cellular uptake and distribution.
類似化合物との比較
3-amino-4-chlorobenzamide: Lacks the isopentyl group, which may affect its solubility and biological activity.
4-chloro-N-isopentylbenzamide: Lacks the amino group, which may reduce its reactivity in substitution reactions.
3-amino-N-isopentylbenzamide: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
Uniqueness:
- The combination of the amino, chlorine, and isopentyl groups in 3-amino-4-chloro-N-(3-methylbutyl)benzamide provides a unique set of chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC名 |
3-amino-4-chloro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)5-6-15-12(16)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) |
InChIキー |
RLNHAIMDPKOQSL-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N |
正規SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 4-chloro-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B308970.png)
![3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308973.png)
![4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B308974.png)
![Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B308975.png)
![4-chloro-N-cyclohexyl-3-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308976.png)
![3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B308977.png)
![4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308981.png)
![Methyl 5-[(3,3-diphenylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B308983.png)
![3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308984.png)
![4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B308986.png)
![Propyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B308987.png)
![N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308989.png)
![4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308990.png)
